

Technical Support Center: Overcoming Interferences in Mass Spectrometry of Nickel-58

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of **Nickel-58** (⁵⁸Ni) by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common interferences encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common interferences affecting the measurement of ⁵⁸Ni?

A1: The accurate measurement of ⁵⁸Ni is primarily challenged by two types of interferences:

- Isobaric Interference: This occurs when ions of a different element have the same nominal mass-to-charge ratio (m/z) as the analyte of interest.[1] For ⁵⁸Ni, the most significant isobaric interference is from Iron-58 (⁵⁸Fe).[2][3]
- Polyatomic (or Molecular) Interferences: These are ions formed from the combination of two
 or more atoms from the sample matrix, plasma gas (e.g., Argon), or solvents.[1] Common
 polyatomic interferences for ⁵⁸Ni include ⁴⁰Ar¹⁸O+, ⁴⁰Ca¹⁸O+, and ²³Na³⁵Cl+.[4][5]

Q2: How can I identify the source of interference in my 58Ni measurement?

A2: Identifying the source of interference is a critical first step.

• Isobaric interference from ⁵⁸Fe should be suspected if your samples have a high iron content. You can confirm this by monitoring another iron isotope, such as ⁵⁷Fe or ⁵⁶Fe.

Troubleshooting & Optimization

Polyatomic interferences are often matrix-dependent. For example, the presence of
 ⁴⁰Ca¹⁸O⁺ will be more significant in samples with high calcium concentrations. Analyzing a
 matrix blank can help identify contributions from the sample diluent and plasma gas.[1]

Q3: What are the primary techniques to overcome these interferences?

A3: Several instrumental and methodological techniques can be employed:

- Collision/Reaction Cell (CRC) Technology: This is a widely used approach where interfering
 ions are removed or shifted to a different mass through collisions or reactions with a gas
 introduced into a cell.[6][7] Common gases include helium (for collision-induced dissociation
 and kinetic energy discrimination) and reactive gases like ammonia or oxygen.[6][8]
- High-Resolution Inductively Coupled Plasma-Mass Spectrometry (HR-ICP-MS): This
 technique physically separates the analyte and interfering ions based on their small mass
 differences, offering a robust method to eliminate spectral interferences.[9][10]
- Mathematical Corrections: This involves measuring an isotope of the interfering element and mathematically subtracting its contribution from the ⁵⁸Ni signal.[2]
- Chemical Separation: Techniques like chromatography can be used to separate nickel from the interfering elements prior to mass spectrometry analysis.[11]

Q4: When should I choose one interference removal technique over another?

A4: The choice of technique depends on the nature and severity of the interference, the available instrumentation, and the required analytical performance.

- CRC is often a good first choice for its versatility and effectiveness in removing a wide range of polyatomic interferences.[7]
- HR-ICP-MS is the most robust method for resolving isobaric interferences where the mass difference is very small.[9]
- Mathematical corrections can be effective for isobaric interferences if the isotopic ratios of the interfering element are constant and well-known.[2] However, this method can be less accurate at very low analyte concentrations.

• Chemical separation is useful for complex matrices with very high concentrations of interfering elements.[11]

Troubleshooting Guide

Troubleshooting & Optimization

Check Availability & Pricing

Issue	Possible Cause	Recommended Solution	
Elevated ⁵⁸ Ni signal in blanks	Polyatomic interferences from plasma gas (e.g., ⁴⁰ Ar ¹⁸ O ⁺) or contaminants in the acid/water.	Use high-purity reagents and freshly prepared blanks. Employ a collision/reaction cell with helium gas and kinetic energy discrimination (KED) to reduce argon-based polyatomic interferences.[5]	
Inaccurate ⁵⁸ Ni results in high iron samples	Isobaric interference from ⁵⁸ Fe.	Use High-Resolution ICP-MS to separate ⁵⁸ Ni ⁺ and ⁵⁸ Fe ⁺ . Alternatively, use a mathematical correction by monitoring another iron isotope (e.g., ⁵⁷ Fe) and subtracting the calculated ⁵⁸ Fe contribution.[2] [12] For multi-collector ICP-MS, monitoring ⁶⁰ Ni can be used to correct for ⁵⁸ Ni interference on ⁵⁸ Fe.[13]	
Signal suppression or enhancement of ⁵⁸ Ni	Matrix effects from high concentrations of concomitant elements in the sample.	Dilute the sample to reduce the total dissolved solids. Use an internal standard to compensate for matrix effects. Matrix matching of calibration standards with the sample matrix can also improve accuracy.	
Poor precision in replicate measurements	Instability in plasma conditions or instrument tuning. Fluctuating interference levels.	Optimize instrument tuning parameters (e.g., nebulizer gas flow, RF power). Ensure a stable sample introduction system. Use a collision/reaction cell to provide more consistent reduction of interferences.	

Quantitative Data Summary

The following tables summarize the effectiveness of different interference removal techniques.

Table 1: Comparison of Interference Removal Techniques for ⁵⁸Ni

Technique	Interference Type	Principle	Advantages	Limitations
Collision Cell (e.g., He with KED)	Polyatomic	Collision-induced dissociation and kinetic energy discrimination. Polyatomic ions are larger and lose more energy through collisions, allowing them to be filtered out.[7]	Effective for a broad range of polyatomic interferences.[5] Robust for unknown or variable matrices.[14]	Less effective for isobaric interferences. May cause some loss of analyte sensitivity.[7]
Reaction Cell (e.g., NH₃, O₂)	Isobaric & Polyatomic	Chemical reactions that selectively neutralize or mass-shift the interfering ion or the analyte ion.	Can be highly specific and efficient for certain interferences.	May form new interfering product ions. Requires careful method development for each matrix.[14]
High-Resolution ICP-MS (HR- ICP-MS)	Isobaric & Polyatomic	Physical separation of ions with slightly different mass-to-charge ratios.	The most definitive way to resolve isobaric interferences.[9]	Higher instrument cost and potentially lower sensitivity compared to quadrupole ICP-MS.[15]
Mathematical Correction	Isobaric	Measurement of another isotope of the interfering element to calculate and subtract its contribution.[2]	Can be implemented on any ICP-MS instrument.	Assumes constant and known isotopic abundances of the interfering element. Less accurate at low

analyte-tointerferent ratios.

[2]

Experimental Protocols

Protocol 1: Interference Removal using a Collision/Reaction Cell with Helium and KED

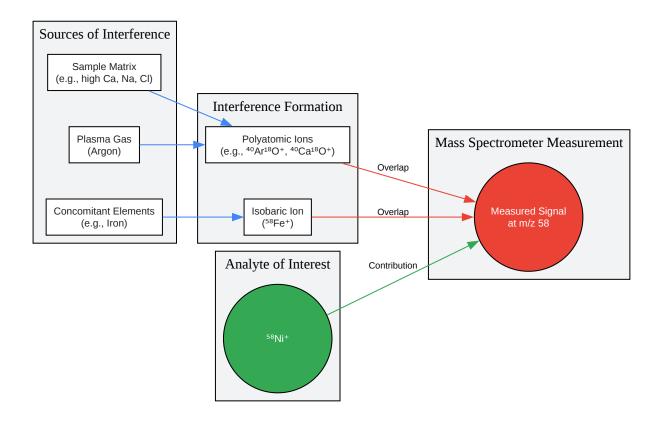
This protocol is a general guideline for removing polyatomic interferences from ⁵⁸Ni using an ICP-MS equipped with a collision/reaction cell.

- Instrument Tuning: Tune the ICP-MS in standard (no gas) mode to achieve optimal sensitivity and stability for a mid-mass element like Indium (115In).
- Cell Gas Introduction: Introduce Helium gas into the collision cell. Optimize the He flow rate (typically 4-6 mL/min) to maximize the attenuation of polyatomic interferences while minimizing the loss of ⁵⁸Ni signal.[15]
- Kinetic Energy Discrimination (KED) Optimization: Apply a KED voltage (energy barrier) at the exit of the collision cell. Optimize the voltage to effectively discriminate against the lowerenergy polyatomic ions that have undergone more collisions than the analyte ions.[7]
- Analysis: Analyze blanks, standards, and samples under the optimized He-KED mode.
 Monitor ⁵⁸Ni and other isotopes of interest. Also, monitor isotopes of known interfering elements (e.g., ⁵⁷Fe, ⁴³Ca) to assess the level of interference.

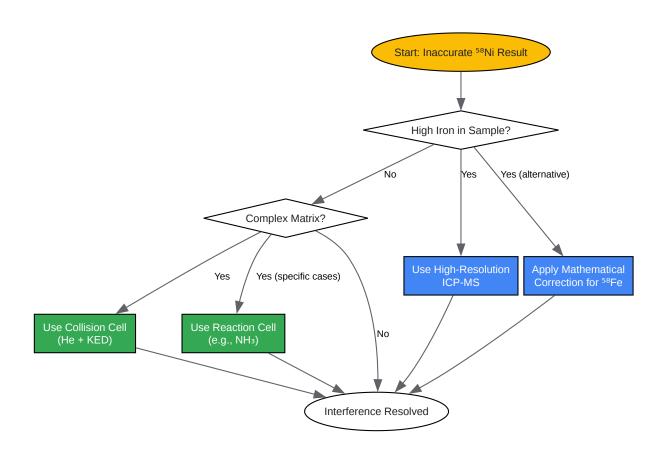
Protocol 2: Mathematical Correction for ⁵⁸Fe Interference

This protocol describes the process for correcting the isobaric interference of ⁵⁸Fe on ⁵⁸Ni.

- Isotope Selection: Select ⁵⁸Ni as the analyte isotope and a non-interfered isotope of iron, such as ⁵⁷Fe, for monitoring the interference.
- Standard Analysis: Analyze a pure iron standard to determine the natural isotopic abundance ratio of ⁵⁸Fe/⁵⁷Fe for your instrument.


- Sample Analysis: Analyze your samples and measure the signal intensities for both ⁵⁸Ni and ⁵⁷Fe.
- Correction Calculation: Apply the following equation to correct the measured signal at m/z 58:

Corrected 58 Ni Signal = Measured Signal at m/z 58 - (Measured 57 Fe Signal × (58 Fe/ 57 Fe ratio)).[2]


 Validation: Analyze a standard with a known Ni/Fe ratio to validate the accuracy of the correction.

Visualizations

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Frontiers | Interferences and Matrix Effects on Iron Isotopic Composition Measurements by 57Fe-58Fe Double-Spike Multi-Collector Inductively Coupled Plasma Mass Spectrometry; the Importance of Calcium and Aluminum Interferences [frontiersin.org]
- 3. youtube.com [youtube.com]

Troubleshooting & Optimization

- 4. scribd.com [scribd.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Applications of hydrogen as a collision and reaction cell gas for enhanced measurement capability applied to low level stable and radioactive isotope ... Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D1JA00283J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. A two-step chromatographic purification method for Ni for its isotopic analysis by MC-ICP-MS Journal of Analytical Atomic Spectrometry (RSC Publishing)
 DOI:10.1039/D4JA00120F [pubs.rsc.org]
- 12. Measurement of the enriched stable isotope 58Fe in iron related disorders- comparison of INAA and MC-ICP-MS PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. Analytical method for total chromium and nickel in urine using an inductively coupled plasma-universal cell technology-mass spectrometer (ICP-UCT-MS) in kinetic energy discrimination (KED) mode - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Overcoming Interferences in Mass Spectrometry of Nickel-58]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083857#overcoming-interferences-in-mass-spectrometry-of-nickel-58]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com